L-Aspartic acid 4-benzyl ester chemical properties and structure
L-Aspartic acid 4-benzyl ester chemical properties and structure
An In-depth Technical Guide to L-Aspartic Acid 4-Benzyl Ester
Introduction
L-Aspartic acid 4-benzyl ester, also known as β-Benzyl L-aspartate, is a derivative of the non-essential amino acid L-aspartic acid.[1] It serves as a crucial building block and intermediate in various chemical and pharmaceutical applications. Its unique structure, featuring a benzyl ester protecting the side-chain carboxyl group, makes it particularly valuable in peptide synthesis, drug development, and biochemical research.[2][3] This document provides a comprehensive overview of its chemical properties, structure, synthesis protocols, and key applications for researchers, scientists, and drug development professionals.
Chemical Properties and Structure
L-Aspartic acid 4-benzyl ester is a white crystalline powder.[3] The presence of the benzyl group enhances its stability and solubility in organic solvents, facilitating its use in various reaction conditions.[2]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C11H13NO4[3][4][5] |
| Molecular Weight | 223.23 g/mol [1][6] |
| Melting Point | 196-208 °C[3]; ~225 °C (decomposes)[7] |
| Boiling Point | 413.1 °C at 760 mmHg[8] |
| Density | 1.283 g/cm³[8] |
| Appearance | White to off-white solid/crystalline powder[3][6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[7] Insoluble in water.[7] |
| Optical Rotation | [α]D20 = +26 ± 2º (c=1 in 1N HCl)[3] |
| CAS Number | 2177-63-1[1][4][7] |
Chemical Structure
The structure of L-Aspartic acid 4-benzyl ester consists of an L-aspartic acid core where the side-chain (beta) carboxyl group is esterified with a benzyl group. The alpha-carboxyl group and the amino group remain free, allowing for further reactions, such as peptide bond formation. This selective protection is a key feature for its application in controlled chemical syntheses.[8]
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IUPAC Name: 2-amino-4-(benzyloxy)-4-oxobutanoic acid[5]
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SMILES: NC(CC(=O)OCC1=CC=CC=C1)C(O)=O[5]
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Linear Formula: C6H5CH2OCOCH2CH(NH2)COOH[1]
Core Applications in Research and Drug Development
L-Aspartic acid 4-benzyl ester is a versatile intermediate with significant applications in several research areas:
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Peptide Synthesis : It is a fundamental building block in the synthesis of peptides and polypeptides.[2][8] The benzyl ester serves as a protecting group for the side-chain carboxylate, preventing it from participating in unwanted side reactions during peptide coupling. This group can be selectively removed under specific conditions to allow for further modifications.[8]
-
Drug Development : The compound is used as an intermediate in the synthesis of various pharmaceuticals.[3] Its role in modifying amino acids allows researchers to create more stable and effective drug candidates, potentially enhancing bioavailability and therapeutic efficacy.[2] It is particularly noted for its use in developing pharmaceuticals for neurological disorders.[3]
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Bioconjugation : It is employed in processes that link biomolecules to create targeted drug delivery systems, a crucial technique in fields like cancer therapy.[2][9]
-
Biochemical Research : Researchers use this compound and its derivatives, such as fluorescently labeled versions, to study enzyme activities, metabolic pathways, and gene regulation.[9][10]
Experimental Protocols
Detailed methodologies for the synthesis of L-Aspartic acid 4-benzyl ester are critical for its practical application. Below are summaries of cited experimental protocols.
Protocol 1: Synthesis via Acetyl Chloride and Benzyl Alcohol
This process describes a controlled esterification of the β-positioned carboxyl group of L-aspartic acid.[11]
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Preparation of Reagent Solution : A solution of acetyl chloride (1.69 mol) in benzyl alcohol (24.04 mol) is prepared and cooled to 0°C.[11]
-
Reaction Initiation : L-aspartic acid (1.00 mol), previously dried, is added in incremental portions to the cooled solution under agitation.[11]
-
Reaction Progression : The mixture is stirred for 3 days at room temperature. The reaction should be conducted at a temperature between -10°C and +50°C.[11]
-
Neutralization and Product Separation : After the reaction period, the resulting solution is combined with pyridine (1.68 mol) in portions.[11]
-
Product Isolation : The mixture is agitated for an additional 12 hours at room temperature, allowing the final product to separate. The separated solid product is then collected by suction filtration.[11]
Protocol 2: One-Pot Synthesis using p-Toluenesulfonic Acid (TsOH)
This procedure provides an efficient, one-pot method to prepare the p-toluenesulfonate salt of the dibenzyl ester of L-aspartic acid, which can then be converted to the desired product. A key innovation is the use of cyclohexane as a water-azeotroping solvent instead of more hazardous options like benzene.[12]
-
Reaction Mixture Preparation : A mixture of L-aspartic acid (20 g, 0.150 mol), p-toluenesulfonic acid (34.2 g, 0.180 mol), benzyl alcohol (77.6 mL, 0.750 mmol), and cyclohexane (160 mL) is prepared.[12]
-
Azeotropic Distillation : The mixture is heated to reflux with a Dean-Stark trap under vigorous stirring for 6 hours to remove water formed during the esterification.[12]
-
Cooling and Precipitation : The reaction mixture is cooled to 40°C, and isopropyl alcohol (200 mL) is added to precipitate the product.[12]
-
Product Isolation : The resulting suspension is stirred for 1 hour and then filtered. The filter cake is washed with isopropyl alcohol and dried to yield the product as a white solid with a 94% yield.[12]
Visualizations
Logical Relationship: Structure to Application
The following diagram illustrates how the structural features of L-Aspartic acid 4-benzyl ester directly enable its primary applications.
Caption: Structure-Functionality diagram for L-Aspartic acid 4-benzyl ester.
Experimental Workflow: General Synthesis
This diagram outlines a generalized workflow for the chemical synthesis of L-Aspartic acid 4-benzyl ester based on the described protocols.
Caption: Generalized workflow for the synthesis of L-Aspartic acid 4-benzyl ester.
References
- 1. L -Aspartic acid b-benzyl ester 2177-63-1 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. L-Aspartic acid 4-benzyl ester, 98% | Fisher Scientific [fishersci.ca]
- 5. L-Aspartic acid beta-benzyl ester, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. L-Aspartic acid 4-benzyl ester | 2177-63-1 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. L-Aspartic Acid 4-Benzyl Ester | TargetMol [targetmol.com]
- 11. US4888440A - Process for the preparation of aspartic acid 4-(phenylmethyl) ester - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
